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molecular formula C11H10N2O B185670 1-Naphthohydrazide CAS No. 43038-45-5

1-Naphthohydrazide

Cat. No. B185670
M. Wt: 186.21 g/mol
InChI Key: VMFUMDXVTKTZQY-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 2-(1) was applied. The compound (43.1 g) obtained in (1) above, hydrazine monohydrate (200 ml) and ethanol (80 ml) were used as reagents. After the reaction, a white solid was quantitatively obtained.
[Compound]
Name
compound
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([O:13]C)=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.[NH2:16][NH2:17]>C(O)C>[C:1]1([C:11]([NH:16][NH2:17])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
43.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis method of Example 2-(1)
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
a white solid was quantitatively obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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